![molecular formula C16H22N4O5 B12637298 L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine CAS No. 920281-82-9](/img/structure/B12637298.png)
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic peptide compound that combines the amino acids alanine and glycine with a benzoyl group containing an aminomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine typically involves the stepwise coupling of amino acids and the benzoyl group. The process begins with the protection of the amino groups of L-alanine and glycine to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The benzoyl group is introduced through a reaction with 4-(aminomethyl)benzoic acid, followed by deprotection of the amino groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, enabling large-scale production with high purity and yield.
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, benzyl-substituted compounds, and various substituted peptides depending on the nucleophiles used.
科学研究应用
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme assays and studies on peptide transport and metabolism.
Industry: It is used in the development of novel materials and as a building block for more complex molecules.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides or other metabolites. It may also interact with cell surface receptors, modulating signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Glycyl-L-alanine: A dipeptide of glycine and alanine, used in studies of peptide transport and metabolism.
Uniqueness
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is unique due to the presence of the benzoyl group with an aminomethyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions not observed with simpler dipeptides.
属性
CAS 编号 |
920281-82-9 |
|---|---|
分子式 |
C16H22N4O5 |
分子量 |
350.37 g/mol |
IUPAC 名称 |
2-[[4-(aminomethyl)benzoyl]-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(18)14(23)19-10(2)15(24)20(8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1 |
InChI 键 |
MIVWSFZKZOYVJF-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


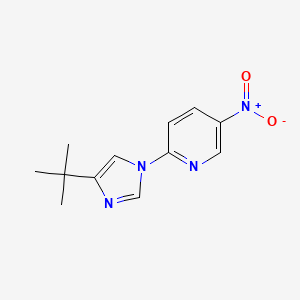
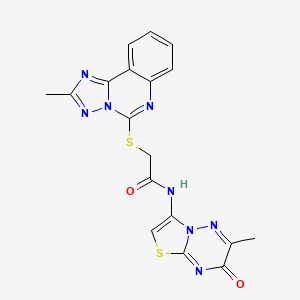
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
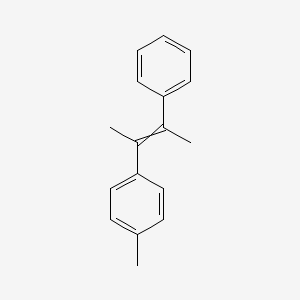
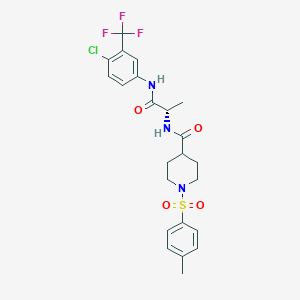
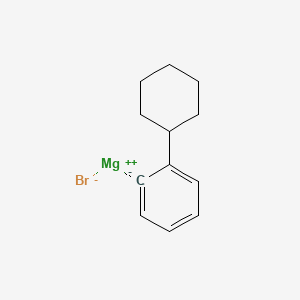

![8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637257.png)
![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)

![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)

